1-Boc-3-(2,3-dimethylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2,3-dimethylphenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolidine and 2,3-dimethylphenylboronic acid.
Boc Protection: The pyrrolidine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: The Boc-protected pyrrolidine is then subjected to a Suzuki-Miyaura coupling reaction with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial production methods for this compound would likely involve scaling up these reactions with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids for deprotection, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted pyrrolidines.
Scientific Research Applications
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism by which 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule .
Comparison with Similar Compounds
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine can be compared with other Boc-protected pyrrolidines and phenyl-substituted pyrrolidines:
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and biological activity.
1-Boc-3-(dimethylamino)pyrrolidine: Contains a dimethylamino group instead of a dimethylphenyl group, resulting in different electronic and steric properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
Molecular Formula |
C17H25NO2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-7-6-8-15(13(12)2)14-9-10-18(11-14)16(19)20-17(3,4)5/h6-8,14H,9-11H2,1-5H3 |
InChI Key |
RIPGJRMIPASFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.